1-(2-chlorobenzoyl)-N-(2,6-diethylphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-N-(2,6-diethylphenyl)-4-piperidinecarboxamide, commonly known as CEP-33779, is a small-molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). It has been shown to have promising therapeutic potential in various preclinical models of inflammatory and autoimmune diseases.
Mécanisme D'action
CEP-33779 acts as an inhibitor of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB signaling, CEP-33779 reduces the production of pro-inflammatory cytokines and chemokines, and promotes the apoptosis of cancer cells.
Biochemical and physiological effects:
CEP-33779 has been shown to have a variety of biochemical and physiological effects. In preclinical models of inflammatory and autoimmune diseases, CEP-33779 has been shown to reduce inflammation, improve joint function, and decrease disease severity. In cancer models, CEP-33779 has been shown to have anti-tumor activity by inhibiting tumor growth and inducing apoptosis. CEP-33779 has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of inflammatory and autoimmune diseases, and its mechanism of action is well understood. However, CEP-33779 also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life in vivo, which can limit its efficacy.
Orientations Futures
There are several future directions for research on CEP-33779. One direction is to further explore its therapeutic potential in various preclinical models of inflammatory and autoimmune diseases, and to investigate its efficacy in clinical trials. Another direction is to investigate its potential as an anti-cancer agent, and to explore its mechanism of action in cancer cells. Additionally, future research could focus on improving the pharmacokinetic properties of CEP-33779, such as its solubility and half-life, to enhance its efficacy in vivo.
Applications De Recherche Scientifique
CEP-33779 has been extensively studied for its therapeutic potential in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In these models, CEP-33779 has been shown to reduce inflammation and improve disease symptoms. CEP-33779 has also been studied in cancer models, where it has been shown to have anti-tumor activity by inhibiting NF-κB signaling.
Propriétés
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2,6-diethylphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2/c1-3-16-8-7-9-17(4-2)21(16)25-22(27)18-12-14-26(15-13-18)23(28)19-10-5-6-11-20(19)24/h5-11,18H,3-4,12-15H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGXKSZVTUKOGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.